2-(4-methyl-2-oxochromen-7-yl)oxy-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide
Description
2-(4-Methyl-2-oxochromen-7-yl)oxy-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide is a complex organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties
Properties
IUPAC Name |
2-(4-methyl-2-oxochromen-7-yl)oxy-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO4/c1-12-7-19(26)28-17-9-15(5-6-16(12)17)27-11-18(25)24-10-13-3-2-4-14(8-13)20(21,22)23/h2-9H,10-11H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUCPTOXSIZDFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-2-oxochromen-7-yl)oxy-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide typically involves multiple steps, starting with the preparation of the coumarin core. The process may include:
Formation of 4-Methyl-2-oxochromen-7-yl: : This can be achieved by reacting 4-methylcoumarin with appropriate reagents under controlled conditions.
Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Coupling with N-[[3-(Trifluoromethyl)phenyl]methyl]acetamide: : The final step involves coupling the modified coumarin with N-[[3-(trifluoromethyl)phenyl]methyl]acetamide under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This involves optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to achieve a high-purity final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can modify the coumarin core, potentially introducing additional functional groups.
Reduction: : Reduction reactions can reduce certain functional groups, altering the compound's properties.
Substitution: : Substitution reactions can replace specific atoms or groups within the molecule, leading to derivatives with different biological activities.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various halogenating agents (e.g., bromine, chlorine) and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions can include oxidized or reduced derivatives of the coumarin core, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, 2-(4-Methyl-2-oxochromen-7-yl)oxy-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide has shown potential in antimicrobial and antifungal studies. Its derivatives can be explored for developing new drugs or treatments.
Medicine
In medicine, the compound's derivatives may be investigated for their therapeutic properties, including anti-inflammatory and anticancer activities. Research into its mechanism of action could lead to new drug candidates.
Industry
Industrially, this compound can be used in the development of new materials, such as coatings or additives, due to its chemical stability and unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Coumarin: : The parent compound of this derivative, known for its various biological activities.
Trifluoromethylated Coumarins: : Similar compounds with trifluoromethyl groups, which can enhance biological activity.
4-Methylcoumarin Derivatives: : Other derivatives of 4-methylcoumarin with different substituents.
Uniqueness
2-(4-Methyl-2-oxochromen-7-yl)oxy-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide is unique due to its specific combination of functional groups, which can lead to distinct biological and chemical properties compared to other coumarin derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
